molecular formula C8H10O6S2 B14150182 1,3-Benzenediol, 1,3-dimethanesulfonate CAS No. 59722-31-5

1,3-Benzenediol, 1,3-dimethanesulfonate

Cat. No.: B14150182
CAS No.: 59722-31-5
M. Wt: 266.3 g/mol
InChI Key: RKELFBRSWGYKDR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenediol, 1,3-dimethanesulfonate can be synthesized through the sulfonation of 1,3-benzenediol. The reaction typically involves the use of methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dimethanesulfonate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 1,3-dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The methanesulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfonic acids, hydroxy derivatives, and substituted benzenediol compounds.

Scientific Research Applications

1,3-Benzenediol, 1,3-dimethanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-benzenediol, 1,3-dimethanesulfonate involves its interaction with specific molecular targets. The methanesulfonate groups enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Resorcinol (1,3-Benzenediol): The parent compound, which lacks the methanesulfonate groups.

    1,3-Dihydroxybenzene: Another isomer of benzenediol with different functional groups.

    1,3-Dimethanesulfonylbenzene: A compound with similar sulfonate groups but different substitution patterns.

Uniqueness

1,3-Benzenediol, 1,3-dimethanesulfonate is unique due to the presence of two methanesulfonate groups, which significantly alter its chemical properties and reactivity compared to its parent compound, resorcinol. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

59722-31-5

Molecular Formula

C8H10O6S2

Molecular Weight

266.3 g/mol

IUPAC Name

(3-methylsulfonyloxyphenyl) methanesulfonate

InChI

InChI=1S/C8H10O6S2/c1-15(9,10)13-7-4-3-5-8(6-7)14-16(2,11)12/h3-6H,1-2H3

InChI Key

RKELFBRSWGYKDR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=CC=C1)OS(=O)(=O)C

Origin of Product

United States

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